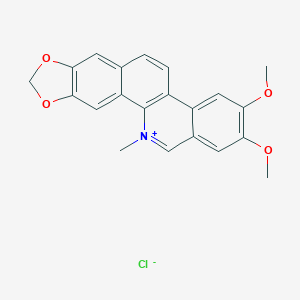

Nitidine chloride

Description

Properties

IUPAC Name |

2,3-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18NO4.ClH/c1-22-10-13-7-17(23-2)18(24-3)8-15(13)14-5-4-12-6-19-20(26-11-25-19)9-16(12)21(14)22;/h4-10H,11H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLDAACVSUMUMOR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC2=CC(=C(C=C2C3=C1C4=CC5=C(C=C4C=C3)OCO5)OC)OC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6872-57-7 (Parent) | |

| Record name | Nitidine chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013063042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50926842 | |

| Record name | 2,3-Dimethoxy-12-methyl-9H-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50926842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13063-04-2 | |

| Record name | Nitidine, chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13063-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitidine chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013063042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitidine, chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146397 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dimethoxy-12-methyl-9H-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50926842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13063-04-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NITIDINE CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XO8WQL69T8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Nitidine chloride natural source and extraction methods

An In-depth Technical Guide to the Natural Sourcing and Extraction of Nitidine Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a bioactive benzophenanthridine alkaloid. It details its primary natural sources, outlines various extraction and purification methodologies, and explores its mechanisms of action through key signaling pathways. The information is compiled to support research, development, and application of this promising natural compound.

Natural Sources of this compound

This compound is a quaternary ammonium alkaloid first isolated in 1959.[1] It is predominantly found in plants of the Rutaceae family, particularly within the Zanthoxylum genus, which is widely used in traditional Chinese medicine.[1][2][3]

Primary Natural Sources: The most significant and commercially utilized source of this compound is Zanthoxylum nitidum (Roxb.) DC. [1][2][4] The compound is present in various parts of the plant, but the highest concentrations are found in the roots, making them the preferred material for extraction.[1][5][6][7] Studies have shown that the roots can contain approximately 2.5 times more this compound than the stems.[6][8]

Other Documented Plant Sources:

-

Zanthoxylum dissitum Hemsl.[1]

-

Zanthoxylum tessmannii (or Fagara tessmannii)[2]

-

Toddalia asiatica (L.) Lam.[1]

-

Evodia rutaecarpa[2]

-

Broussonetia papyrifera (Linnaeus) L'Heritier ex Ventenat[1]

-

Phyllanthus muellerianus (Kuntze) Excell[1]

Extraction Methodologies

The extraction of this compound from its botanical matrix is a critical step in its isolation. Key methods include conventional solvent-based techniques like reflux extraction and advanced methods such as ultrasound-assisted extraction (UAE) and enzymatic extraction. The choice of method impacts yield, purity, and processing time.

Comparative Data on Extraction Yields

The yield of this compound is highly dependent on the extraction method, solvent system, and the quality of the raw plant material. The following table summarizes quantitative data from various studies.

Note: The following data is collated from different studies, which used varied raw materials and analytical standards. Direct comparison of yields should be approached with caution.

| Extraction Method | Plant Source & Part | Key Parameters | This compound Yield (%) | Reference |

| Acid Decompressing Inner Ebullition | Z. nitidum | Solvent: 80% EtOH + 0.61% HCl (soak), then 40% EtOH (extract); Temp: 50°C; Pressure: 0.020 MPa; Time: 3 min | 0.132% | [1] |

| Ultrasound-Enzyme Assisted Semi-Bionic | Z. nitidum | Pre-treatment: Compound enzyme; Solvent: 60% EtOH with citric acid and triethylamine; Method: Ultrasonic extraction | 0.252% | |

| High-Performance Liquid Chromatography | Z. nitidum (Root) | Not specified (analytical determination) | 0.15% | [8] |

| High-Performance Liquid Chromatography | Z. nitidum (Branch) | Not specified (analytical determination) | 0.06% | [8] |

Experimental Protocols

This section provides detailed protocols for the extraction and purification of this compound.

General Sample Preparation

-

Harvesting: Collect the roots of Zanthoxylum nitidum.

-

Cleaning and Drying: Thoroughly wash the roots to remove soil and debris. Dry them in a shaded, well-ventilated area or in an oven at a controlled temperature (e.g., 50-60°C) until brittle.

-

Pulverization: Grind the dried roots into a fine powder (e.g., 40-60 mesh) to increase the surface area for efficient extraction.

Protocol 1: Ultrasound-Assisted Extraction (UAE)

This protocol is adapted from methodologies used for the efficient extraction of alkaloids for analytical purposes.

-

Maceration: Accurately weigh 10.0 g of pulverized Z. nitidum root powder and place it into a 250 mL Erlenmeyer flask.

-

Solvent Addition: Add 200 mL of 70% (v/v) methanol in water to the flask (a 1:20 solid-to-liquid ratio).

-

Sonication: Place the flask in an ultrasonic bath. Sonicate the mixture for 30 minutes at a frequency of 59 kHz and a power of 200 W, maintaining the temperature below 40°C.

-

Filtration: After the first extraction, filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.

-

Second Extraction: Return the solid residue to the flask, add another 200 mL of 70% methanol, and repeat the sonication process for another 30 minutes.

-

Combine and Concentrate: Filter the mixture again and combine the filtrates from both extractions.

-

Solvent Evaporation: Concentrate the combined filtrate using a rotary evaporator under reduced pressure at 50°C to obtain the crude extract.

Protocol 2: Heat Reflux Extraction

This is a conventional and widely used method for alkaloid extraction.

-

Maceration: Accurately weigh 10.0 g of pulverized Z. nitidum root powder and place it into a 250 mL round-bottom flask.

-

Solvent Addition: Add 200 mL of 95% ethanol (or methanol) to the flask (a 1:20 solid-to-liquid ratio). The addition of a small amount of acid (e.g., 0.5% HCl) can improve the extraction of protonated alkaloids.

-

Reflux Setup: Attach a condenser to the flask and place it in a heating mantle or water bath.

-

Extraction: Heat the mixture to a gentle boil and maintain reflux for 2 hours.

-

Filtration: Allow the mixture to cool slightly and filter it while hot through Whatman No. 1 filter paper.

-

Second Extraction: Return the solid residue to the flask, add another 150 mL of the solvent, and reflux for an additional 1.5 hours.

-

Combine and Concentrate: Filter the mixture and combine the filtrates. Concentrate the solvent using a rotary evaporator to yield the crude extract.

Protocol 3: Purification via Macroporous Resin Column Chromatography

This protocol describes a general procedure for purifying this compound from the crude extract.

-

Resin Pre-treatment: Select a suitable macroporous resin (e.g., non-polar D101 or semi-polar AB-8). Soak the resin in ethanol for 24 hours, then wash thoroughly with deionized water until no ethanol odor remains.

-

Crude Extract Preparation: Dissolve the concentrated crude extract in deionized water (adjusting pH to acidic, e.g., 3-4, can improve adsorption of the cationic nitidine). Centrifuge or filter to remove any insoluble matter.

-

Column Packing: Pack a glass column with the pre-treated macroporous resin.

-

Sample Loading (Adsorption): Load the prepared crude extract solution onto the column at a slow flow rate (e.g., 1-2 bed volumes per hour).

-

Washing (Impurity Removal): Wash the column with 3-5 bed volumes of deionized water to remove unbound impurities such as sugars, salts, and polar compounds.

-

Elution (this compound Recovery): Elute the bound this compound from the resin using a stepwise gradient of ethanol in water.

-

Begin with a low concentration of ethanol (e.g., 30%) to remove weakly bound compounds.

-

Increase the ethanol concentration (e.g., 50%, 70%, 90%) to elute the target compound. Collect fractions of the eluate.

-

-

Fraction Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing pure this compound.

-

Final Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator. The resulting solid can be further purified by recrystallization if necessary.

Biological Activity and Signaling Pathways

This compound exhibits significant pharmacological properties, including anti-inflammatory and anti-cancer activities. These effects are mediated through its interaction with several key cellular signaling pathways.

Anti-Inflammatory Pathway

This compound has been shown to suppress inflammatory responses by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways. In response to inflammatory stimuli like Lipopolysaccharide (LPS), it prevents the phosphorylation of MAPKs and blocks the translocation of the NF-κB p65 subunit to the nucleus, thereby reducing the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][2][10]

Apoptosis Induction Pathway in Cancer Cells

This compound induces apoptosis (programmed cell death) in various cancer cell lines through the intrinsic (mitochondrial) pathway. It modulates the expression of the Bcl-2 family of proteins, increasing the ratio of pro-apoptotic proteins (like Bax) to anti-apoptotic proteins (like Bcl-2). This leads to the release of cytochrome c from the mitochondria, which activates a caspase cascade (Caspase-9 and Caspase-3), ultimately resulting in cell death. Additionally, it has been shown to suppress pro-survival pathways like ERK/Akt and STAT3.

General Workflow for Extraction and Purification

The overall process from raw plant material to purified this compound follows a logical sequence of steps designed to efficiently extract and then isolate the target compound from a complex mixture.

References

- 1. Study on extraction of this compound by acid decompressing inner ebullition and HPLC finger print chromatogram | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. repository.ubaya.ac.id [repository.ubaya.ac.id]

- 6. tandfonline.com [tandfonline.com]

- 7. Effect of Enzymatic, Ultrasound, and Reflux Extraction Pretreatments on the Chemical Composition of Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of quality markers for quality control of Zanthoxylum nitidum using ultra-performance liquid chromatography coupled with near infrared spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Biological Activities of Nitidine Chloride

Nitidine chloride, a naturally occurring benzophenanthridine alkaloid isolated from the roots of Zanthoxylum nitidum, has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth review of the multifaceted pharmacological effects of this compound, with a focus on its anticancer, anti-inflammatory, and other therapeutic properties. Detailed experimental methodologies, quantitative data summaries, and visual representations of key signaling pathways are presented to serve as a valuable resource for researchers, scientists, and drug development professionals.

Anticancer Activity

This compound exhibits robust anticancer activity across a wide range of human malignancies by modulating multiple cellular processes, including apoptosis, cell cycle progression, and metastasis.[1][2]

Induction of Apoptosis

A primary mechanism of this compound's anticancer effect is the induction of programmed cell death, or apoptosis, in cancer cells. This is achieved through the modulation of key apoptotic regulators. For instance, this compound has been shown to upregulate the expression of pro-apoptotic proteins such as Bax, cleaved caspase-3, and cleaved caspase-9, while downregulating the anti-apoptotic protein Bcl-2.[3] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the activation of the intrinsic apoptotic pathway.[4] Furthermore, in some cancer types like oral squamous cell carcinoma, this compound induces apoptosis by inhibiting the STAT3 signaling pathway.[1]

Cell Cycle Arrest

This compound can halt the proliferation of cancer cells by inducing cell cycle arrest at various phases. In breast cancer cells, it has been observed to cause G2/M phase arrest, which is associated with increased levels of p53 and p21 proteins.[5] In acute myeloid leukemia cells, this compound treatment leads to the downregulation of Cyclin B1 and CDK1, key regulators of the G2/M transition.[6][7] Studies on HaCaT cells have also demonstrated S phase arrest, linked to reduced DNA synthesis and decreased levels of cyclin A and cyclin D1.[8]

Inhibition of Metastasis and Angiogenesis

The metastatic cascade, a major contributor to cancer mortality, is another target of this compound. It has been shown to suppress the migration and invasion of cancer cells by inhibiting signaling pathways such as c-Src/FAK and AKT.[2][9] This includes the downregulation of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix during invasion.[2] Additionally, this compound exhibits anti-angiogenic properties by inhibiting the formation of new blood vessels that tumors need to grow.[2]

Anti-inflammatory Activity

This compound possesses significant anti-inflammatory properties, primarily through the modulation of key inflammatory signaling pathways. It has been demonstrated to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[10][11] This effect is mediated by the inhibition of the NF-κB and MAPK signaling pathways.[11] Furthermore, this compound can enhance the production of the anti-inflammatory cytokine IL-10 by targeting topoisomerase I and activating the Akt signaling pathway.[12] In the context of osteoarthritis, this compound has been shown to inhibit inflammatory mediators like COX2 and iNOS and suppress the activation of the MAPK and NF-κB pathways in chondrocytes.[13]

Other Biological Activities

Beyond its anticancer and anti-inflammatory effects, this compound has been reported to have a range of other pharmacological activities, including:

-

Antiviral activity: Notably against HIV.[2]

-

Antifungal activity. [2]

-

Antimalarial activity. [2]

-

Neuroprotective properties.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound across various studies.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| HSC3 | Oral Squamous Cell Carcinoma | ~5-10 | 24 | [1] |

| HSC4 | Oral Squamous Cell Carcinoma | ~5-10 | 24 | [1] |

| HCT116 | Colorectal Cancer | Not specified | - | [3] |

| MCF-7 | Breast Cancer | Not specified | - | [5] |

| MDA-MB-231 | Breast Cancer | Not specified | - | [5] |

| A2780 | Ovarian Cancer | 2.831 | 48 | [14] |

| SKOV3 | Ovarian Cancer | 4.839 | 48 | [14] |

| 786-O | Renal Cancer | Not specified | - | [9] |

| A498 | Renal Cancer | Not specified | - | [9] |

| SMMC-7721 | Hepatocellular Carcinoma | Not specified | - | [15] |

| HepG2 | Hepatocellular Carcinoma | Not specified | - | [15] |

| HCCLM3 | Hepatocellular Carcinoma | Not specified | - | [15] |

| Huh7 | Hepatocellular Carcinoma | Not specified | - | [15] |

| U-87 MG | Glioblastoma | ~25 | 24 | [16] |

| U251 | Glioblastoma | ~25 | 24 | [16] |

| SW480 | Colon Cancer | ~2.5-10 | 24 | [4] |

Table 2: In Vivo Antitumor Efficacy of this compound

| Cancer Model | Animal Model | Dosage | Treatment Duration | Tumor Growth Inhibition | Reference |

| Oral Cancer (HSC3 xenograft) | Nude mice | 10 mg/kg/day (i.p.) | 24 days | Significant | [1] |

| Sarcoma 180 (S180) | Mice | 10 mg/kg (i.p.) | 10 days | 42.9% | [17] |

| Hepatocarcinoma (H22) | Mice | 10 mg/kg (s.c.) | 10 days | 85.7% life prolongation | [17] |

| Glioma (U-87 MG xenograft) | Mice | 10 mg/kg/day (i.p.) | - | Significant | [16] |

| Hepatocellular Carcinoma | Zebrafish | Not specified | - | Significant |

Experimental Protocols

Detailed methodologies for key experiments cited in this review are provided below. These protocols are intended as a general guide and may require optimization for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

-

Cell Treatment: Treat cells with this compound for the indicated time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspension: Resuspend the cells in 1X binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis

-

Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

The biological activities of this compound are mediated through its interaction with various signaling pathways. The following diagrams, generated using Graphviz, illustrate these key pathways and a typical experimental workflow for studying the anticancer effects of this compound.

References

- 1. This compound inhibits hepatocellular carcinoma cell growth i...: Ingenta Connect [ingentaconnect.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. This compound inhibits the malignant behavior of human glioblastoma cells by targeting the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of STAT3 signaling pathway by this compound suppressed the angiogenesis and growth of human gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound inhibits proliferation and induces apoptosis in colorectal cancer cells by suppressing the ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound suppresses epithelial‐mesenchymal transition and stem cell‐like properties in glioblastoma by regulating JAK2/STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biological activities of nitidine, a potential anti-malarial lead compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound inhibits proliferation and induces apoptosis in colorectal cancer cells by suppressing the ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ç§ç æ¯ç¹ - ä¸ç«å¼ç§ç æå¡å¹³å° [keyanzhidian.com]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. researchgate.net [researchgate.net]

- 13. This compound induces apoptosis and inhibits tumor cell proliferation via suppressing ERK signaling pathway in renal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound inhibits hepatic cancer growth via modulation of multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound acts as an apoptosis inducer in human oral cancer cells and a nude mouse xenograft model via inhibition of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The NF-κB activation pathways, emerging molecular targets for cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]

Nitidine Chloride: A Technical Overview of its Anti-Cancer Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitidine chloride (NC), a natural benzophenanthridine alkaloid isolated from Zanthoxylum nitidum, has emerged as a promising multi-targeted agent in oncology research.[1][2][3] Extensive preclinical studies demonstrate its potent anti-tumor activities across a spectrum of malignancies, including breast, lung, liver, colorectal, ovarian, renal, and glioblastoma.[3][4][5] This technical guide synthesizes the current understanding of this compound's core mechanisms of action. It focuses on its ability to induce apoptosis and pyroptosis, trigger cell cycle arrest, and inhibit metastasis by modulating critical intracellular signaling pathways. This document provides a consolidated resource of quantitative data, detailed experimental protocols, and visual pathway diagrams to support further research and development.

Core Mechanisms of Action

This compound exerts its anti-neoplastic effects through a multi-pronged approach, primarily by:

-

Inducing Programmed Cell Death: Triggering both apoptosis and pyroptosis through intrinsic and extrinsic pathways.

-

Enforcing Cell Cycle Arrest: Halting cancer cell proliferation, most notably at the G2/M phase.[6][7]

-

Inhibiting Cancer Cell Metastasis: Suppressing migration, invasion, and the underlying epithelial-mesenchymal transition (EMT).[4][8]

-

Modulating Key Signaling Pathways: Inhibiting pro-survival cascades such as PI3K/Akt/mTOR, STAT3, and ERK.[2][4][9]

Induction of Programmed Cell Death

This compound is a potent inducer of programmed cell death in cancer cells, primarily through apoptosis and, as recent evidence suggests, GSDME-dependent pyroptosis.

Apoptosis

NC treatment consistently leads to the activation of apoptotic cascades across numerous cancer cell lines.[1][2][6] The mechanism involves the modulation of key regulatory proteins:

-

Bcl-2 Family Proteins: NC upregulates the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[2][4][6][10] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential, a critical step in initiating the intrinsic apoptotic pathway.[6][11]

-

Caspase Activation: The disruption of the mitochondrial membrane leads to the release of cytochrome c, which subsequently activates a caspase cascade. NC treatment results in the cleavage and activation of initiator caspase-9 and executioner caspase-3.[4][6][11]

-

PARP Cleavage: Activated caspase-3 cleaves Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis, leading to the dismantling of the cell.[4][6]

Pyroptosis in Lung Cancer

In lung cancer cells, this compound has been shown to induce pyroptosis, a form of inflammatory programmed cell death. This process is dependent on the cleavage of Gasdermin E (GSDME) by activated caspase-3. The N-terminal fragment of GSDME then forms pores in the plasma membrane, leading to cell swelling and lysis.[12]

Signaling Pathways Governing Apoptosis

The pro-apoptotic effects of NC are tightly linked to its inhibition of major survival signaling pathways.

-

PI3K/Akt Pathway: NC suppresses the phosphorylation of Akt, a central kinase that promotes cell survival by inactivating pro-apoptotic proteins.[6][9][13][14] Inhibition of this pathway is a key mechanism for NC-induced apoptosis in ovarian, breast, and renal cancers.[6][8][14]

-

STAT3 Pathway: NC inhibits the phosphorylation and activation of STAT3, a transcription factor that upregulates anti-apoptotic genes like Bcl-xL and Bcl-2.[1][15][16] This mechanism is prominent in oral, gastric, and hepatocellular carcinomas.[1][15][16]

-

ERK Pathway: In colorectal and renal cancer, NC has been observed to suppress the ERK signaling pathway, which is involved in promoting cell proliferation and survival.[2][17]

Caption: this compound induces apoptosis by inhibiting survival pathways and modulating Bcl-2 proteins.

Cell Cycle Arrest

This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest, predominantly at the G2/M transition.[6][7][18] This effect is mediated by the modulation of key cell cycle regulatory proteins.

-

p53 and p21 Activation: In several cancer types, including breast and hepatocellular carcinoma, NC treatment leads to an upregulation of the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase (CDK) inhibitor p21.[4][6][15][18]

-

CDK1/Cyclin B1 Regulation: The G2/M checkpoint is controlled by the CDK1/Cyclin B1 complex. NC has been shown to downregulate the expression of both CDK1 and Cyclin B1, preventing cells from entering mitosis.[10] In hepatocellular carcinoma, this is achieved via a p53/14-3-3σ/CDK1 axis.[7][18]

Caption: NC induces G2/M arrest by upregulating p53/p21 and downregulating the CDK1/Cyclin B1 complex.

Inhibition of Metastasis

NC has demonstrated significant potential in inhibiting cancer cell migration and invasion, key processes in metastasis.[4][8][19]

-

Suppression of MMPs: NC treatment decreases the formation and activity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9.[4][19] These enzymes are crucial for degrading the extracellular matrix, allowing cancer cells to invade surrounding tissues.

-

Inhibition of EMT: In glioblastoma, NC inhibits the epithelial-mesenchymal transition (EMT), a process where cancer cells acquire migratory and invasive properties. It achieves this by downregulating mesenchymal markers like N-cadherin and transcription factors such as Snail and Slug.[4][20]

-

Targeting Metastasis-Related Pathways: The anti-metastatic effects of NC are linked to the inhibition of specific signaling pathways. In breast cancer, NC inactivates the c-Src/FAK pathway, which is involved in cell adhesion and migration.[4][19] In renal cancer, NC suppresses the Akt signaling pathway to reduce cell migration and invasion.[8]

Quantitative Data Summary

The cytotoxic and anti-proliferative effects of this compound have been quantified across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.

| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |

| Ovarian Cancer | A2780 | 2.83 | 48 | [13] |

| SKOV3 | 4.84 | 48 | [13] | |

| Lung Cancer (NSCLC) | A549 | ~4.0 | 48 | [21] |

| H1975 | ~14.0 | 48 | [21] | |

| Glioblastoma (GBM) | U251 | ~50.0 (for ~50% viability reduction) | 24 | [9][22] |

| U87 | ~50.0 (for ~50% viability reduction) | 24 | [9][22] | |

| Colorectal Cancer | HCT116 | Not explicitly stated, effects seen at 10-20 µM | 24 | [2] |

| Oral Cancer | HSC3 | Effects seen at 5-10 µM | 24 | [1] |

| HSC4 | Effects seen at 5-10 µM | 24 | [1] |

Note: IC50 values can vary based on the specific assay conditions, cell density, and passage number. The data presented are compiled from the cited literature for comparative purposes.

Detailed Experimental Protocols

The following are synthesized protocols for key experiments used to elucidate the mechanism of action of this compound, based on methodologies reported in the literature.[2][6][13][23]

Cell Viability (MTT/CCK-8 Assay)

This protocol assesses the effect of NC on cancer cell viability and proliferation.

-

Cell Seeding: Seed cancer cells (e.g., A549, HCT116, A2780) into 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Treatment: Dissolve this compound (Sigma-Aldrich) in DMSO to create a stock solution and dilute it in culture medium to achieve final concentrations (e.g., 0, 2.5, 5, 10, 20, 50 µM). The final DMSO concentration should not exceed 0.1%.[1] Replace the medium in the wells with the NC-containing medium.

-

Incubation: Incubate the plates for specified time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.

-

Reagent Addition: Add 10-20 µL of MTT (5 mg/mL) or CCK-8 solution to each well and incubate for 1-4 hours.[2][23]

-

Measurement: For MTT, add 100 µL of DMSO to each well to dissolve the formazan crystals.[2] For both assays, measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control group. Plot the results to determine the IC50 value.

Caption: Workflow for determining cell viability after this compound treatment using MTT or CCK-8 assays.

Apoptosis Analysis (Annexin V/PI Staining)

This flow cytometry-based protocol quantifies the extent of apoptosis induced by NC.

-

Cell Seeding & Treatment: Seed cells in 6-well plates (e.g., 1x10^6 cells/well) and treat with desired concentrations of NC for 24-48 hours.[2]

-

Cell Harvesting: Harvest the cells (including floating cells in the supernatant) by trypsinization and wash twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) solution.[2]

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

-

Analysis: Quantify the percentage of cells in each quadrant to determine the rate of apoptosis induced by NC compared to the control.

Western Blot Analysis

This protocol is used to detect changes in the expression levels of specific proteins involved in signaling, apoptosis, and cell cycle regulation.

-

Cell Lysis: After treatment with NC, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, total Akt, p-STAT3, Bax, Bcl-2, Cleaved Caspase-3, CDK1, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. β-actin or GAPDH is typically used as a loading control.

Conclusion and Future Perspectives

This compound is a potent natural compound with well-documented anti-cancer activity against a wide range of malignancies. Its multi-targeted mechanism of action, encompassing the induction of programmed cell death, cell cycle arrest, and inhibition of metastasis, makes it an attractive candidate for further therapeutic development. The consistent inhibition of key oncogenic signaling pathways like PI3K/Akt, STAT3, and ERK underscores its potential to overcome the resistance mechanisms often associated with single-target agents.[4][24] Future research should focus on optimizing its delivery through novel formulations to enhance bioavailability and reduce potential toxicity, as well as exploring its synergistic effects in combination with existing chemotherapeutic drugs and targeted therapies.[5][6] The comprehensive data presented in this guide provide a solid foundation for these next steps in translating this compound from a promising preclinical compound to a potential clinical therapeutic.

References

- 1. This compound acts as an apoptosis inducer in human oral cancer cells and a nude mouse xenograft model via inhibition of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits proliferation and induces apoptosis in colorectal cancer cells by suppressing the ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antitumor functions and mechanisms of this compound in human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antitumor functions and mechanisms of this compound in human cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | this compound, a benzophenanthridine alkaloid from Zanthoxylum nitidum (Roxb.) DC., exerts multiple beneficial properties, especially in tumors and inflammation-related diseases [frontiersin.org]

- 6. This compound induces apoptosis, cell cycle arrest, and synergistic cytotoxicity with doxorubicin in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound inhibits renal cancer cell metastasis via suppressing AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound inhibits the malignant behavior of human glioblastoma cells by targeting the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cell Cycle Arrest and Apoptosis Induction Activity of this compound on Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound inhibits the appearance of cancer stem-like properties and regulates potential the mitochondrial membrane alterations of colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound induces caspase 3/GSDME-dependent pyroptosis by inhibting PI3K/Akt pathway in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound Triggers Autophagy and Apoptosis of Ovarian Cancer Cells through Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound inhibits proliferation, induces apoptosis via the Akt pathway and exhibits a synergistic effect with doxorubicin in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound inhibits hepatocellular carcinoma cell growth i...: Ingenta Connect [ingentaconnect.com]

- 16. Inhibition of STAT3 signaling pathway by this compound suppressed the angiogenesis and growth of human gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound induces apoptosis and inhibits tumor cell proliferation via suppressing ERK signaling pathway in renal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound inhibits G2/M phase by regulating the p53/14-3-3 Sigma/CDK1 axis for hepatocellular carcinoma treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 19. This compound inhibits breast cancer cells migration and invasion by suppressing c-Src/FAK associated signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. This compound suppresses epithelial‐mesenchymal transition and stem cell‐like properties in glioblastoma by regulating JAK2/STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 21. This compound possesses anticancer property in lung cancer cells through activating Hippo signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 22. spandidos-publications.com [spandidos-publications.com]

- 23. This compound inhibits the progression of hepatocellular carcinoma by suppressing IGF2BP3 and modulates metabolic pathways in an m6A-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 24. This compound inhibits hepatic cancer growth via modulation of multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

Nitidine Chloride: A Potent Inducer of Apoptosis in Cancer Cells

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Nitidine chloride (NC), a quaternary ammonium benzophenanthridine alkaloid isolated from the roots of Zanthoxylum nitidum, has emerged as a promising natural compound with potent anti-cancer properties.[1] A growing body of evidence highlights its ability to inhibit cell proliferation and induce programmed cell death, or apoptosis, across a wide range of cancer types. This technical guide provides a comprehensive overview of the mechanisms of action, key signaling pathways, and experimental methodologies related to this compound-induced apoptosis, tailored for researchers, scientists, and professionals in drug development.

Core Mechanism of Action: Induction of Apoptosis

This compound exerts its anti-tumor effects primarily by triggering apoptosis, a regulated process of cell death crucial for tissue homeostasis. Its pro-apoptotic activity has been demonstrated in various cancer cell lines, including ovarian, colorectal, breast, hepatocellular, oral, and renal cancers.[1][2][3][4][5] The induction of apoptosis by this compound is a multi-faceted process involving the modulation of key signaling pathways and the regulation of apoptosis-associated proteins.

Quantitative Data on this compound's Efficacy

The cytotoxic and pro-apoptotic effects of this compound have been quantified in numerous studies. The following tables summarize key data points, including IC50 values for cell viability and the observed increase in apoptosis rates upon treatment with this compound.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |

| A2780 | Ovarian Cancer | 48 | 2.831 | [5] |

| SKOV3 | Ovarian Cancer | 48 | 4.839 | [5] |

| SKOV3 | Ovarian Cancer | 24 | 2.317 (µg/ml) | [6] |

| THP-1 | Hematological Tumor | 24 | 9.24 | [7] |

| Jurkat | Hematological Tumor | 24 | 4.33 | [7] |

| RPMI-8226 | Hematological Tumor | 24 | 28.18 | [7] |

| U87 | Glioblastoma | 48 | 5.0 - 7.5 | [8] |

| LN18 | Glioblastoma | 48 | 5.0 - 7.5 | [8] |

Table 2: Induction of Apoptosis by this compound in Ovarian Cancer Cells

| Cell Line | Treatment | Apoptosis Rate (%) | Fold Increase | Reference |

| A2780 | Control | 10.89 ± 1.90 | - | [5] |

| A2780 | 2 µM NC | 26.29 ± 1.72 | ~2.4 | [5] |

| A2780 | 4 µM NC | 44.4 ± 3.36 | ~4.1 | [5] |

| SKOV3 | Control | - | - | [5] |

| SKOV3 | 4 µM NC | 18.7 | - | [5] |

| SKOV3 | 8 µM NC | 35.6 | - | [5] |

Key Signaling Pathways Modulated by this compound

This compound-induced apoptosis is mediated through the modulation of several critical intracellular signaling pathways.

The Intrinsic Apoptosis Pathway

A primary mechanism of this compound action is the activation of the intrinsic, or mitochondrial, pathway of apoptosis. This involves altering the balance of pro- and anti-apoptotic proteins of the Bcl-2 family.[2] this compound has been shown to upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[2][9] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, including caspase-9 and the executioner caspase-3.[2][9]

Figure 1: Intrinsic apoptosis pathway induced by this compound.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell survival, proliferation, and growth. This compound has been found to inhibit this pathway in several cancers, including ovarian and lung cancer.[10] By suppressing the phosphorylation of Akt and mTOR, this compound promotes apoptosis and autophagy.

Figure 2: Inhibition of the PI3K/Akt/mTOR pathway by this compound.

ERK Signaling Pathway

The Extracellular signal-Regulated Kinase (ERK) pathway is another key signaling cascade involved in cell proliferation and survival. In colorectal and renal cancer cells, this compound has been shown to suppress the phosphorylation of ERK, leading to the inhibition of proliferation and induction of apoptosis.[4][11]

Figure 3: Suppression of the ERK signaling pathway by this compound.

STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in tumor cell survival and proliferation. This compound has been demonstrated to inhibit the phosphorylation of STAT3 in human oral cancer cells, leading to reduced cell viability and the induction of apoptosis.[1]

Figure 4: Inhibition of the STAT3 signaling pathway by this compound.

Experimental Protocols for Assessing this compound-Induced Apoptosis

A variety of well-established experimental techniques are employed to investigate the pro-apoptotic effects of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment and Harvesting: Treat cells with this compound as described above. Harvest the cells by trypsinization and wash with cold PBS.

-

Cell Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis.

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP, p-Akt, p-ERK, p-STAT3) overnight at 4°C.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

-

Cell Fixation and Permeabilization: Fix the treated cells with 4% paraformaldehyde and then permeabilize with 0.1% Triton X-100.

-

TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture containing TdT and FITC-dUTP.

-

Microscopy: Analyze the cells under a fluorescence microscope. Green fluorescence indicates TUNEL-positive (apoptotic) cells.

Experimental Workflow

The following diagram illustrates a general experimental workflow for investigating the apoptotic effects of this compound.

Figure 5: General experimental workflow for studying NC-induced apoptosis.

Conclusion

This compound is a potent natural compound that induces apoptosis in a variety of cancer cells through the modulation of multiple key signaling pathways, including the intrinsic apoptosis pathway, PI3K/Akt/mTOR, ERK, and STAT3 pathways. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the anti-cancer properties of this compound and to explore its potential as a therapeutic agent in cancer treatment. The comprehensive data and methodologies presented herein are intended to facilitate further research and development in this promising area of oncology.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TUNEL Assay of Tumor Cells Apoptosis [bio-protocol.org]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. Video: The TUNEL Assay [jove.com]

- 5. This compound Triggers Autophagy and Apoptosis of Ovarian Cancer Cells through Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound inhibits proliferation and induces apoptosis in ovarian cancer cells by activating the Fas signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparison of the Ways in Which this compound and Bufalin Induce Programmed Cell Death in Hematological Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound suppresses epithelial‐mesenchymal transition and stem cell‐like properties in glioblastoma by regulating JAK2/STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TUNEL Assay as a Measure of Chemotherapy-Induced Apoptosis | Springer Nature Experiments [experiments.springernature.com]

- 10. This compound acts as an apoptosis inducer in human oral cancer cells and a nude mouse xenograft model via inhibition of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

A Technical Guide to the Inhibitory Effects of Nitidine Chloride on STAT3 Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the inhibitory effects of Nitidine chloride (NC), a natural benzophenanthridine alkaloid, on the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of the STAT3 pathway is a critical driver in the proliferation, survival, angiogenesis, and immune evasion of various human cancers.[1][2][3] this compound has emerged as a potent inhibitor of this pathway, demonstrating significant anticancer activity in preclinical models.[1][2][4] This document synthesizes key quantitative data, details common experimental methodologies, and visually represents the molecular interactions and workflows involved in investigating NC's mechanism of action.

Quantitative Analysis of this compound's Inhibitory Activity

This compound has been shown to inhibit STAT3 signaling and cancer cell viability across various cancer types in a dose-dependent manner. The following tables summarize the key quantitative findings from multiple studies.

Table 1: In Vitro Efficacy of this compound on Cell Viability

| Cell Line | Cancer Type | Assay | IC50 Value | Treatment Duration | Source |

|---|---|---|---|---|---|

| HUVECs | - | MTS Assay | 5 µmol/L | Not Specified | [1] |

| U87 | Glioblastoma | CCK-8 Assay | 5.0 - 7.5 µM | 48 hours | [5] |

| LN18 | Glioblastoma | CCK-8 Assay | 5.0 - 7.5 µM | 48 hours | [5] |

| Huh7 | Hepatocellular Carcinoma | Not Specified | 4.240 µmol/L | 48 hours | [6] |

| MHCC97-H | Hepatocellular Carcinoma | Not Specified | 0.4772 µmol/L | 48 hours | [6] |

| RKO | Colorectal Cancer | Not Specified | 3 µM | Not Specified | [7] |

| HCT116 | Colorectal Cancer | Not Specified | 5 µM | Not Specified | [7] |

| HT29 | Colorectal Cancer | Not Specified | 10 µM | Not Specified |[7] |

Table 2: Effective Concentrations of this compound on STAT3 Signaling and Related Processes

| Cell Line | Cancer Type | Effect Observed | Effective Concentration | Source |

|---|---|---|---|---|

| HUVECs | Endothelial Cells | Inhibition of STAT3 phosphorylation (Tyr705) | 5 - 10 µmol/L | [1] |

| HUVECs | Endothelial Cells | Inhibition of VEGFR2 phosphorylation (Tyr1175) | 5 µmol/L | [1] |

| SGC-7901 | Gastric Cancer | Inhibition of STAT3 DNA-binding activity | 20 µmol/L | [1] |

| SGC-7901 & AGS | Gastric Cancer | Suppression of constitutively active STAT3 | ~10 µmol/L | [1][8] |

| HSC3 & HSC4 | Oral Cancer | Down-regulation of phospho-STAT3 | 0.1 - 10 µM | [4] |

| U87 & LN18 | Glioblastoma | Inhibition of JAK2 and STAT3 phosphorylation | 2.5 - 10.0 µM |[5] |

Table 3: In Vivo Efficacy of this compound

| Cancer Model | Animal Model | Dosage | Administration Route | Key Outcomes | Source |

|---|---|---|---|---|---|

| Human SGC-7901 Gastric Tumor | Nude Mice | 7 mg/kg/day | Intraperitoneal injection | Suppressed tumor volume, weight, and microvessel density; Decreased STAT3, CD31, and VEGF expression. | [1][2][3] |

| HSC3 Oral Cancer Xenograft | Nude Mice | Not Specified | Not Specified | Suppressed tumor growth and induced apoptosis via STAT3 inhibition. | [4] |

| Hepatocellular Carcinoma Xenograft | Mice | Not Specified | Not Specified | Decreased tumor volume and weight; Blocked JAK1-STAT3 activation. |[9][10] |

Mechanism of Action: Inhibition of the JAK/STAT3 Pathway

The Janus kinase (JAK)/STAT3 signaling pathway is a primary conduit for cytokine and growth factor signaling that regulates fundamental cellular processes.[11] Upon ligand binding, receptors activate associated JAKs, which then phosphorylate STAT3.[9][10] Phosphorylated STAT3 proteins dimerize, translocate to the nucleus, and act as transcription factors for various target genes involved in cell proliferation (e.g., Cyclin D1, c-Myc), survival (e.g., Bcl-xL, Bcl-2, Survivin), and angiogenesis (e.g., VEGF).[1][4]

This compound exerts its anticancer effects by directly interfering with this cascade. Studies have shown that NC inhibits the phosphorylation of upstream kinases such as JAK1 and JAK2, as well as Src kinase.[1][5][9] This action prevents the subsequent phosphorylation and activation of STAT3 at Tyr705.[1][7][9] The lack of activated STAT3 leads to a downstream cascade of effects, including the suppression of STAT3's DNA-binding activity and the reduced transcription of its target genes.[1][2][8] This ultimately culminates in decreased cell proliferation, induction of apoptosis, and inhibition of angiogenesis in cancer cells.[1][2]

Figure 1: A generalized diagram of the canonical JAK/STAT3 signaling pathway.

Figure 2: The mechanism of this compound in blocking the STAT3 signaling cascade.

Detailed Experimental Protocols

The investigation of this compound's effect on STAT3 signaling employs a range of standard molecular and cellular biology techniques.

Cell Viability and Proliferation Assays (MTS/CCK-8)

This assay quantifies the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding: Cancer cells (e.g., U87, LN18, HUVECs) are seeded into 96-well plates at a density of approximately 3,000 to 8,000 cells per well and allowed to adhere overnight.[5][12]

-

Treatment: Cells are treated with a range of concentrations of this compound (e.g., 0 to 20 µM) or a vehicle control (DMSO) for specified time periods (e.g., 24, 48, 72 hours).[5][12]

-

Reagent Incubation: Following treatment, MTS or CCK-8 reagent (e.g., 20 μl) is added to each well.[5][13] The plates are then incubated at 37°C for 30 minutes to 4 hours, allowing viable cells to convert the tetrazolium salt into a colored formazan product.[5][13]

-

Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of 450 nm or 490 nm.[5][13]

-

Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. IC50 values are determined from the resulting dose-response curves.

Western Blot Analysis

This technique is used to detect and quantify the levels of specific proteins, such as total and phosphorylated forms of JAK and STAT3.

-

Cell Lysis: Cells treated with this compound are harvested and lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.[12]

-

Protein Quantification: The total protein concentration of each lysate is determined using a BCA Protein Assay Kit to ensure equal loading.[12]

-

SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[12]

-

Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.[12]

-

Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk or BSA in TBST) for 1-2 hours at room temperature to prevent non-specific antibody binding.[12]

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., anti-p-STAT3 (Tyr705), anti-STAT3, anti-p-JAK2, anti-JAK2, anti-Bcl-xL, anti-VEGF, and a loading control like β-actin or GAPDH).[1][5]

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.[12]

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged with a chemiluminescence detection system.[12] Band intensities are quantified using densitometry software.

Figure 3: A standard experimental workflow for Western blot analysis.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the DNA-binding activity of transcription factors like STAT3.

-

Nuclear Extract Preparation: Nuclear extracts are prepared from cells treated with this compound to isolate transcription factors.[1]

-

Probe Labeling: A double-stranded oligonucleotide probe containing the specific DNA binding sequence for STAT3 is labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive tag.

-

Binding Reaction: The labeled probe is incubated with the nuclear extracts, allowing STAT3 to bind to its consensus sequence.

-

Gel Electrophoresis: The protein-DNA complexes are separated from the free, unbound probe on a non-denaturing polyacrylamide gel.

-

Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or imaged (for non-radioactive probes). A decrease in the intensity of the shifted band in NC-treated samples indicates reduced STAT3 DNA-binding activity.[1]

In Vivo Tumor Xenograft Model

This model assesses the antitumor efficacy of this compound in a living organism.

-

Cell Implantation: Human cancer cells (e.g., SGC-7901, HSC3) are injected subcutaneously or orthotopically into immunocompromised mice (e.g., nude mice).[1][2][4]

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment Administration: Mice are randomized into control and treatment groups. The treatment group receives this compound via a specified route (e.g., intraperitoneal injection) and dosage (e.g., 7 mg/kg/day).[1][2]

-

Monitoring: Tumor volume and mouse body weight are measured regularly throughout the study.

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis, such as Western blotting to confirm the inhibition of STAT3 signaling in the tumor tissue and immunohistochemistry (IHC) to assess the expression of proteins like STAT3, VEGF, and the microvessel density marker CD31.[1][2][9]

Conclusion

This compound is a potent natural compound that effectively suppresses the STAT3 signaling pathway. Through the inhibition of upstream kinases like JAK1 and JAK2, it blocks STAT3 phosphorylation, dimerization, nuclear translocation, and transcriptional activity.[1][5][9] This mechanism leads to the downregulation of key genes involved in cancer cell proliferation, survival, and angiogenesis, translating to significant antitumor effects both in vitro and in vivo.[1][2] The comprehensive data and established protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to further explore this compound as a promising therapeutic agent for cancers driven by aberrant STAT3 signaling.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Inhibition of STAT3 signaling pathway by this compound suppressed the angiogenesis and growth of human gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. This compound acts as an apoptosis inducer in human oral cancer cells and a nude mouse xenograft model via inhibition of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound suppresses epithelial‐mesenchymal transition and stem cell‐like properties in glioblastoma by regulating JAK2/STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound inhibits the progression of hepatocellular carcinoma by suppressing IGF2BP3 and modulates metabolic pathways in an m6A-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. This compound inhibits hepatocellular carcinoma cell growth i...: Ingenta Connect [ingentaconnect.com]

- 11. mdpi.com [mdpi.com]

- 12. Frontiers | Inhibition of STAT3 Signaling Pathway by Terphenyllin Suppresses Growth and Metastasis of Gastric Cancer [frontiersin.org]

- 13. This compound induces caspase 3/GSDME-dependent pyroptosis by inhibting PI3K/Akt pathway in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Nitidine Chloride in Cell Cycle Arrest: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitidine chloride (NC), a naturally occurring benzophenanthridine alkaloid, has emerged as a promising candidate in cancer therapy due to its demonstrated ability to inhibit cell proliferation and induce apoptosis in a variety of cancer cell lines. A key mechanism underlying its anticancer activity is the induction of cell cycle arrest, a critical process that halts the division of cancer cells. This technical guide provides an in-depth overview of the role of this compound in cell cycle arrest, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways involved.

Quantitative Analysis of this compound-Induced Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest at different phases in a dose- and time-dependent manner across various cancer cell lines. The following tables summarize the quantitative data from key studies.

Table 1: Dose-Dependent Effect of this compound on Cell Cycle Distribution in Ovarian Cancer Cells (SKOV3) [1]

| This compound (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| 0 (Control) | 65.12 | 30.77 | 4.11 |

| 2.5 | 48.35 | 27.87 | 23.78 |

| 5.0 | 35.15 | 31.78 | 33.07 |

| Cells were treated for 48 hours. |

Table 2: Dose-Dependent Effect of this compound on Cell Cycle Distribution in Hepatocellular Carcinoma Cells (Huh7) [2][3][4]

| This compound (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| 0 (Control) | 58.2 | 25.1 | 16.7 |

| 5 | 51.5 | 23.8 | 24.7 |

| 10 | 42.1 | 21.3 | 36.6 |

| 20 | 30.9 | 18.5 | 50.6 |

| Cells were treated for 24 hours. |

Table 3: Dose-Dependent Effect of this compound on Cell Cycle Distribution in Hepatocellular Carcinoma Cells (HepG2) [2][3][4]

| This compound (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| 0 (Control) | 60.3 | 22.4 | 17.3 |

| 5 | 54.1 | 20.9 | 25.0 |

| 10 | 45.8 | 18.2 | 36.0 |

| 20 | 33.7 | 15.1 | 51.2 |

| Cells were treated for 24 hours. |

Table 4: Time-Dependent Effect of this compound (10 µM) on Cell Cycle Distribution in Breast Cancer Cells (MCF-7) [5]

| Treatment Time (hours) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| 0 (Control) | 62.5 | 28.3 | 9.2 |

| 12 | 55.1 | 26.9 | 18.0 |

| 24 | 46.8 | 24.5 | 28.7 |

| 48 | 38.2 | 21.1 | 40.7 |

Key Signaling Pathways in this compound-Induced Cell Cycle Arrest

This compound orchestrates cell cycle arrest through the modulation of several critical signaling pathways. The most prominently implicated pathways are the p53/p21 pathway, leading to G2/M arrest, and the JNK pathway, which is primarily associated with apoptosis but also contributes to cell cycle control.

The p53/p21 Pathway and G2/M Arrest

In several cancer cell types, including breast and hepatocellular carcinoma, this compound treatment leads to an upregulation of the tumor suppressor protein p53.[5][6] Activated p53 then transcriptionally activates the cyclin-dependent kinase inhibitor p21 (WAF1/CIP1). p21, in turn, binds to and inhibits the activity of cyclin-dependent kinase 1 (CDK1)/Cyclin B1 complexes, which are essential for the G2/M transition, thereby causing the cells to arrest in the G2 phase of the cell cycle.[2][3][5]

The JNK Pathway and S-Phase Arrest

In human keratinocytes (HaCaT cells), this compound has been shown to induce S-phase cell cycle arrest and apoptosis through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[7] The precise upstream mechanism of NC-induced JNK activation is still under investigation, but it is known to be triggered by cellular stress. Activated JNK can phosphorylate a variety of downstream targets, including transcription factors like c-Jun, which can, in turn, regulate the expression of genes involved in both apoptosis and cell cycle control, contributing to S-phase arrest.

Detailed Experimental Protocols

Cell Culture and Treatment

-

Cell Lines: Human breast cancer cells (MCF-7), hepatocellular carcinoma cells (Huh7, HepG2), and ovarian cancer cells (SKOV3) are commonly used.

-

Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

This compound Preparation: Dissolve this compound powder in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mM). Further dilute the stock solution with culture medium to achieve the desired final concentrations for treatment. The final concentration of DMSO in the culture medium should be less than 0.1%.

Cell Cycle Analysis by Flow Cytometry

This protocol is a standard procedure for analyzing cell cycle distribution using propidium iodide (PI) staining.

-

Cell Seeding: Seed cells in 6-well plates and allow them to attach overnight.

-

Treatment: Treat the cells with various concentrations of this compound for the desired time periods.

-

Harvesting: After treatment, harvest the cells by trypsinization and collect them by centrifugation at 1,500 rpm for 5 minutes.

-

Washing: Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).

-

Fixation: Resuspend the cells gently in 1 mL of ice-cold 70% ethanol and fix overnight at -20°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL propidium iodide and 100 µg/mL RNase A.

-

Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the cell cycle distribution using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined using cell cycle analysis software.

Western Blot Analysis of Cell Cycle Regulatory Proteins

This protocol outlines the general steps for detecting the expression levels of key proteins involved in cell cycle regulation.

-

Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibody dilutions:

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP) at a dilution of 1:2000 to 1:10000 for 1 hour at room temperature.[10][11][12][13]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound effectively induces cell cycle arrest in various cancer cells, primarily through the G2/M or S phase, by modulating key signaling pathways such as the p53/p21 and JNK pathways. The comprehensive data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals investigating the therapeutic potential of this compound. Further research is warranted to fully elucidate the upstream molecular targets of this compound and to explore its efficacy in combination with other chemotherapeutic agents.

References

- 1. This compound inhibits hepatic cancer growth via modulation of multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-p53 antibody [DO1] (GTX70214) | GeneTex [genetex.com]

- 3. This compound inhibits G2/M phase by regulating the p53/14-3-3 Sigma/CDK1 axis for hepatocellular carcinoma treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound induces apoptosis, cell cycle arrest, and synergistic cytotoxicity with doxorubicin in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound induces apoptosis in human hepatocellular carcinoma cells through a pathway involving p53, p21, Bax and Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound induces S phase cell cycle arrest and mitochondria-dependent apoptosis in HaCaT cells and ameliorates skin lesions in psoriasis-like mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fortislife.com [fortislife.com]

- 9. scbt.com [scbt.com]

- 10. HRP-conjugated Goat Anti-Mouse IgG(H+L) Secondary Antibody SA00001-1 | Proteintech | Proteintech [ptglab.com]

- 11. carlroth.com [carlroth.com]

- 12. HRP-Goat Anti-Mouse Secondary Antibody | EpigenTek [epigentek.com]

- 13. agrisera.com [agrisera.com]

The Anti-Inflammatory Properties of Nitidine Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitidine chloride, a naturally occurring benzophenanthridine alkaloid, has demonstrated significant anti-inflammatory properties, positioning it as a promising candidate for further investigation in the development of novel therapeutics. This technical guide provides an in-depth overview of the anti-inflammatory mechanisms of this compound, with a focus on its modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT). This document summarizes quantitative data on its effects on inflammatory mediators, details experimental protocols for assessing its activity, and provides visual representations of the involved signaling cascades to support researchers in their exploration of this potent natural compound.

Introduction

Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is implicated in a wide range of pathologies. This compound, isolated from plants of the Zanthoxylum genus, has a history of use in traditional medicine for inflammatory ailments.[1][2] Modern scientific investigation has begun to elucidate the molecular mechanisms underlying these effects, revealing that this compound targets multiple key signaling pathways involved in the inflammatory response.[3][4][5] This guide serves as a comprehensive resource for researchers, providing the necessary technical information to facilitate further studies into the anti-inflammatory potential of this compound.

Quantitative Effects on Inflammatory Mediators

This compound has been shown to inhibit the production of various pro-inflammatory mediators in a dose-dependent manner. The following tables summarize the quantitative data from in vitro studies, providing a comparative overview of its potency.

Table 1: Inhibition of Pro-inflammatory Cytokine Production by this compound in LPS-stimulated RAW 264.7 Macrophages

| Cytokine | This compound Concentration (µM) | Inhibition (%) | Reference |

| TNF-α | 1 | ~40% | [3] |

| 5 | ~75% | [3] | |

| IL-1β | 1 | ~50% | [3] |

| 5 | ~80% | [3] | |

| IL-6 | 1 | ~60% | [3] |

| 5 | ~90% | [3] |

Table 2: Inhibition of Inflammatory Enzymes by this compound in IL-1β-treated Rat Articular Chondrocytes

| Enzyme | This compound Concentration (µM) | Inhibition | Reference |

| COX-2 | 10 | Dose-dependent decrease | [5] |

| 25 | Dose-dependent decrease | [5] | |

| 50 | Dose-dependent decrease | [5] | |

| iNOS | 10 | Dose-dependent decrease | [5] |